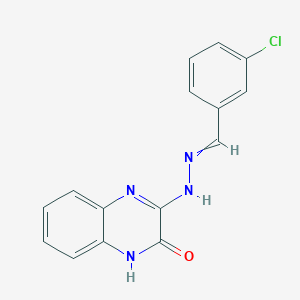![molecular formula C12H12ClN3O2 B2652881 (2E)-2-[2-(quinolin-8-yl)hydrazin-1-ylidene]propanoic acid hydrochloride CAS No. 477762-38-2](/img/structure/B2652881.png)
(2E)-2-[2-(quinolin-8-yl)hydrazin-1-ylidene]propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2E)-2-[2-(quinolin-8-yl)hydrazin-1-ylidene]propanoic acid hydrochloride” is a chemical compound with the CAS Number: 477762-38-2 and a linear formula of C12H12ClN3O2 . It is a solid substance with a molecular weight of 265.7 . The compound is not intended for human or veterinary use and is typically used for research purposes.
Physical And Chemical Properties Analysis
The compound is a solid substance . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.Applications De Recherche Scientifique
Antimicrobial Applications
Several studies have synthesized novel derivatives related to quinoline, demonstrating antimicrobial activity. For example, novel pyrazolo[3,4-d]pyrimidine derivatives have shown potential as antimicrobial agents, indicating a route for developing new therapeutics (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006). Additionally, microwave-assisted synthesis of 2-quinoxalinone-3-hydrazone derivatives also revealed marked potency as antimicrobial agents, highlighting the efficiency of this skeletal framework in combating microbial resistance (Ajani, Obafemi, Nwinyi, & Akinpelu, 2010).
Anticorrosive Properties
Research into quinoxaline derivatives has extended into the study of their anticorrosive properties. Experimental and computational studies have identified certain quinoxaline-based propanones as effective inhibitors of mild steel corrosion in hydrochloric acid, suggesting their utility in industrial applications (Olasunkanmi & Ebenso, 2019).
Anticancer Research
The compound has analogs that have been explored for their anticancer activities. For instance, new pyrazole, triazole, and thiazolidine-pyrimido[4, 5-b]quinoline derivatives were synthesized and exhibited potent antitumor activity, underscoring the potential of these compounds in developing new anticancer therapies (Abu‐Hashem & Aly, 2012).
Analytical Methods for Quality Control
Analytical methods have been developed for quality control of promising active pharmaceutical ingredients (APIs) among derivatives of quinoline propanoic acids. These methods are crucial for ensuring the purity and efficacy of these compounds in pharmaceutical applications (Zubkov, Ruschak, Suleiman, Devyatkіna, & Gritsenko, 2016).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Propriétés
IUPAC Name |
(2E)-2-(quinolin-1-ium-8-ylhydrazinylidene)propanoic acid;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2.ClH/c1-8(12(16)17)14-15-10-6-2-4-9-5-3-7-13-11(9)10;/h2-7,15H,1H3,(H,16,17);1H/b14-8+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAZTTIPBWYTTA-XHIXCECLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC2=C1[NH+]=CC=C2)C(=O)O.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=CC2=C1[NH+]=CC=C2)/C(=O)O.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[2-(quinolin-8-yl)hydrazin-1-ylidene]propanoic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2652798.png)
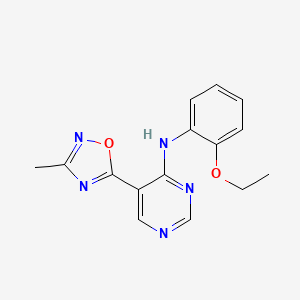
![3,5-dimethyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2652800.png)
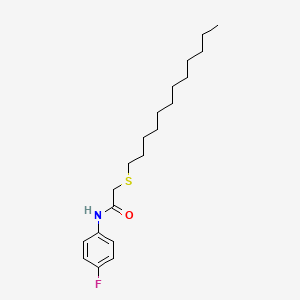
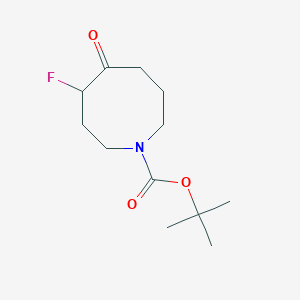
![4-methoxy-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2652808.png)
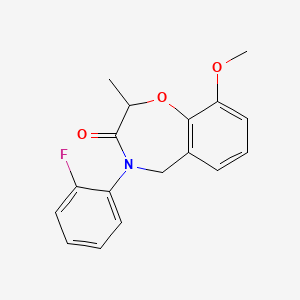
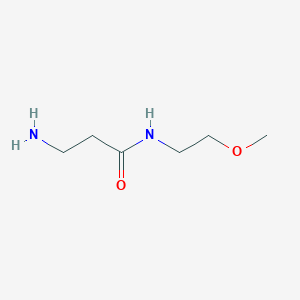
![2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2652815.png)
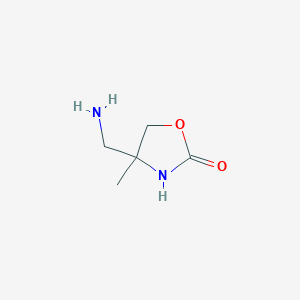
![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/no-structure.png)
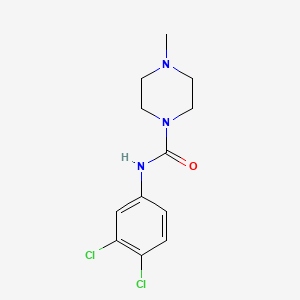
![N-(1-Cyanocyclohexyl)-2-[(2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]acetamide](/img/structure/B2652820.png)
